molecular formula C12H21NO3 B13880225 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid

4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid

Cat. No.: B13880225
M. Wt: 227.30 g/mol
InChI Key: XNCUWDGSRSBZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with four methyl groups. This compound is structurally related to valproic acid, a well-known antiepileptic drug, but features a cyclopropane ring instead of a straight chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit histone deacetylases, leading to changes in gene expression and cellular function . Additionally, its structural similarity to valproic acid suggests it may modulate neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to its straight-chain analogs. This structural feature may result in different biological activities and pharmacokinetic profiles.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid

InChI

InChI=1S/C12H21NO3/c1-11(2)9(12(11,3)4)10(16)13-7-5-6-8(14)15/h9H,5-7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

XNCUWDGSRSBZSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NCCCC(=O)O)C

Origin of Product

United States

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